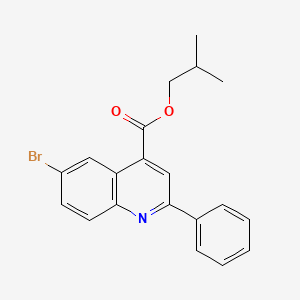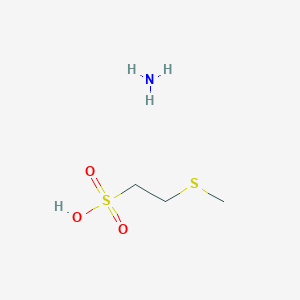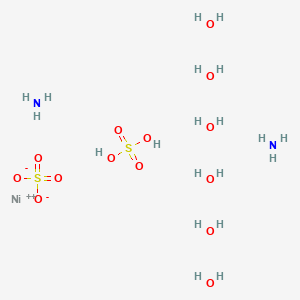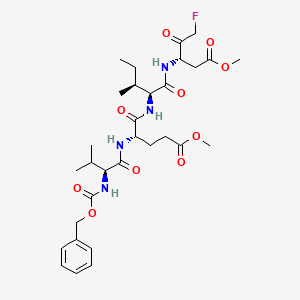
2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves the reaction of 6-bromo-2-phenylquinoline-4-carboxylic acid with 2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it a potential anticancer agent. The bromine atom in the compound enhances its ability to form strong interactions with biological targets, increasing its efficacy .
Comparación Con Compuestos Similares
- 6-bromo-2-phenylquinoline-4-carboxylic acid
- 6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide
- 6-bromo-2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide
Comparison: Compared to its similar compounds, 2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate is unique due to the presence of the 2-methylpropyl ester group. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and increasing its bioavailability. Additionally, the ester group can be hydrolyzed under physiological conditions, releasing the active quinoline derivative at the target site .
Propiedades
Fórmula molecular |
C20H18BrNO2 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
2-methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C20H18BrNO2/c1-13(2)12-24-20(23)17-11-19(14-6-4-3-5-7-14)22-18-9-8-15(21)10-16(17)18/h3-11,13H,12H2,1-2H3 |
Clave InChI |
WVZKDZSRSVCKQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)

![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)





![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)

![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
